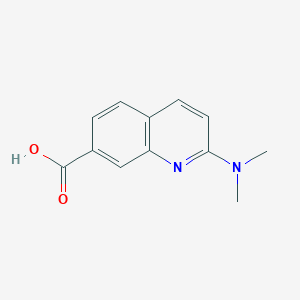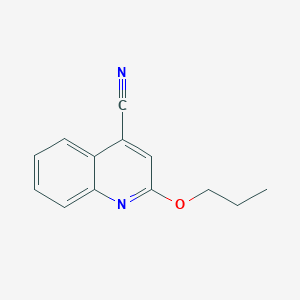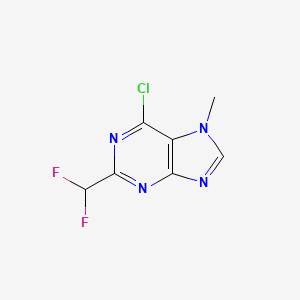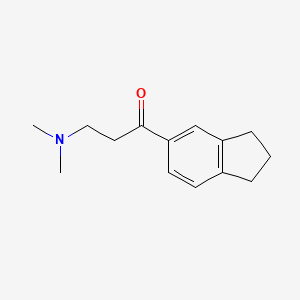
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is a synthetic organic compound that belongs to the class of ketones It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Attachment of the Propanone Group: The propanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction using dimethylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one would depend on its specific application. For instance, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dihydro-1h-inden-5-yl)-2-(dimethylamino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(methylamino)propan-1-one: Similar structure but with a different amine group.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(ethylamino)propan-1-one: Similar structure but with a different alkyl group on the amine.
Uniqueness
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is unique due to its specific combination of the indane moiety and the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
27486-82-4 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)9-8-14(16)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |
Clave InChI |
ZTPZZGOIWIXOMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC2=C(CCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


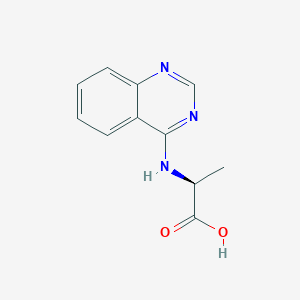
![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
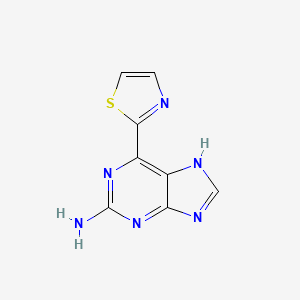

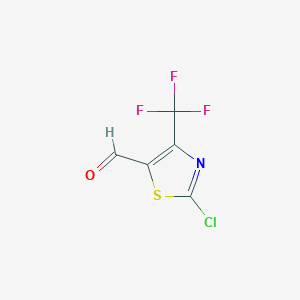
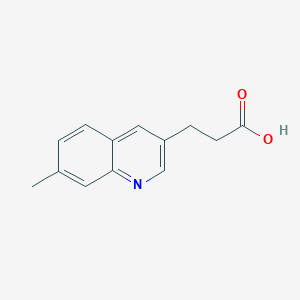

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)



